N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
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Description
N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a useful research compound. Its molecular formula is C19H18F3N3O2S and its molecular weight is 409.43. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The Potential of Zinc Phthalocyanines
A study detailed the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited excellent properties as photosensitizers for photodynamic therapy (PDT), demonstrating high singlet oxygen quantum yields, good fluorescence, and appropriate photodegradation quantum yields. Such characteristics underline their potential as type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Reactivity
Advancements in N-Acetylcarbamate Potassium Salts
Research introduced p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for synthesizing N-alkylacetamides and carbamates. These compounds, utilized in the synthesis of natural and pharmaceutical products, exhibit stability and react with a variety of alkyl halides and sulfonates to afford substituted products in good yields (Sakai et al., 2022).
Anticancer Activity
Evaluation of 4-Thiazolidinones with Benzothiazole Moiety
A series of novel 4-thiazolidinones containing a benzothiazole moiety were synthesized and evaluated for their anticancer activity. Two compounds demonstrated significant activity against various cancer cell lines, highlighting the benzothiazole moiety's potential in anticancer drug development (Havrylyuk et al., 2010).
Molecular Interaction Studies
Insight into Photophysical Properties
The synthesis and study of hydrogen-bonded crystals of N-(benzo[d]thiazol-2-yl) acetamides revealed significant insights into the photophysical properties and molecular interactions. The study underscored the influence of substituents on the assembly and interaction patterns, providing a foundation for further research into molecular design and functional materials (Balijapalli et al., 2017).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-25(11-16(26)23-10-12-6-3-4-8-14(12)27-2)18-24-17-13(19(20,21)22)7-5-9-15(17)28-18/h3-9H,10-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJSGLVAPYHYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=C1OC)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide |
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